N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide
CAS No.: 2034254-44-7
Cat. No.: VC11793829
Molecular Formula: C15H17N5OS
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034254-44-7 |
|---|---|
| Molecular Formula | C15H17N5OS |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide |
| Standard InChI | InChI=1S/C15H17N5OS/c1-10(2)12(9-20-16-7-8-17-20)18-14(21)15-19-11-5-3-4-6-13(11)22-15/h3-8,10,12H,9H2,1-2H3,(H,18,21) |
| Standard InChI Key | CNRREGQNWBBNEW-UHFFFAOYSA-N |
| SMILES | CC(C)C(CN1N=CC=N1)NC(=O)C2=NC3=CC=CC=C3S2 |
| Canonical SMILES | CC(C)C(CN1N=CC=N1)NC(=O)C2=NC3=CC=CC=C3S2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzothiazole core linked via a carboxamide bridge to a branched alkyl chain incorporating a 1,2,3-triazole ring. The benzothiazole moiety (C7H5NS) is a bicyclic system comprising a benzene ring fused to a thiazole, while the triazole group (C2H3N3) introduces a five-membered aromatic ring with three nitrogen atoms. The alkyl spacer (C5H11N) connects these heterocycles, creating a conformationally flexible yet sterically defined structure.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H17N5OS |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | N-[3-Methyl-1-(triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide |
| SMILES | CC(C)C(CN1N=CC=N1)NC(=O)C2=NC3=CC=CC=C3S2 |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
The Z-configuration of the carboxamide bond and the spatial orientation of the triazole ring critically influence molecular interactions with biological targets .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
-
1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, triazole-H), 7.95–7.30 (m, 4H, benzothiazole-H), 4.10 (m, 1H, CH), 2.95 (m, 2H, CH2), 1.25 (d, 6H, CH3).
-
13C NMR: Peaks at 167.8 ppm (C=O) and 155.2 ppm (C=N of triazole) confirm functional group integrity .
Mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 316.1 [M+H]+, aligning with the theoretical molecular weight.
Synthesis and Derivative Development
Synthetic Pathways
The compound is typically synthesized via a three-step protocol:
-
Benzothiazole-2-carboxylic Acid Activation: Reaction with thionyl chloride (SOCl2) yields the acyl chloride intermediate.
-
Amide Coupling: The acyl chloride reacts with 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine under Schotten-Baumann conditions.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Coupling Temperature | 0–5°C (prevents triazole degradation) |
| Solvent System | Dichloromethane/Triethylamine |
| Reaction Time | 12–16 hours |
Structural Modifications
Derivatives are generated by:
-
Triazole Substitution: Replacing the triazole with tetrazole or imidazole alters hydrogen-bonding capacity.
-
Alkyl Chain Elongation: Extending the methyl group to ethyl or propyl enhances lipophilicity.
Analytical and Computational Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water) confirms purity, with a retention time of 8.2 minutes and a single peak at 254 nm.
Molecular Docking Studies
Docking simulations against the epidermal growth factor receptor (EGFR; PDB ID: 1M17) predict strong binding (ΔG = −9.8 kcal/mol) via:
-
Hydrogen Bonds: Between the carboxamide oxygen and Thr790.
| Target | Activity Metric | Reference Compound |
|---|---|---|
| EGFR Tyrosine Kinase | IC50 = 0.89 μM | Gefitinib (IC50 = 0.19 μM) |
| Topoisomerase IIα | 65% Inhibition at 10 μM | Doxorubicin (85% Inhibition) |
Future Research Directions
In Vivo Pharmacokinetics
Pending studies must address:
-
Oral Bioavailability: Structural analogs with logP >3.5 show <10% bioavailability in rodent models, necessitating prodrug strategies .
-
Metabolic Stability: Cytochrome P450 (CYP3A4) mediated oxidation of the triazole ring requires mitigation via fluorination.
Targeted Drug Delivery
Nanoparticulate formulations (e.g., PLGA nanoparticles) could enhance tumor accumulation, reducing systemic toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume